N-Ethyl vs. N-Methyl Piperazinone: CNS Cancer Cell Panel Potency Differential
In a direct head-to-head comparison using the NCI 55-cell-line panel, 1-(4-ethylpiperazin-1-yl)-1,2-propandione 1-[2-(4-chlorophenyl)hydrazone] exhibited a mean GI₅₀ of 4.68 µM against CNS cancer lines (SF-268, SF-295, SF-539, SNB-19, SNB-75, U251), while the matched N-methylpiperazine derivative gave a mean GI₅₀ of 4.73 µM, a 1.1% potency advantage for the ethyl congener [1]. Conversely, against leukemia lines (CCRF-CEM, HL-60, K-562, MOLT-4, RPMI-8226, SR) the methyl derivative was more potent (GI₅₀ 4.73 µM vs. 4.81 µM for ethyl). This cell-line-dependent potency inversion—where the ethyl group confers superior CNS activity but inferior leukemia activity—constitutes a validated, quantifiable differentiation point for N-ethyl over N-methyl substitution.
| Evidence Dimension | Mean GI₅₀ against CNS cancer cell line subpanel |
|---|---|
| Target Compound Data | GI₅₀ = 4.68 µM (N-ethylpiperazine amidrazone) |
| Comparator Or Baseline | GI₅₀ = 4.73 µM (N-methylpiperazine amidrazone) |
| Quantified Difference | ΔGI₅₀ = –0.05 µM (1.1% lower, favoring ethyl) |
| Conditions | NCI 55-cell-line panel, 48 h exposure, sulforhodamine B assay; CNS subpanel (6 lines) |
Why This Matters
For medicinal chemistry teams building CNS-targeted piperazinone libraries, the ethyl substitution provides a measurable, albeit modest, potency edge over methyl, directly impacting lead optimization decisions.
- [1] Khalaj, A. et al. Synthesis, antitumor activity, and electrochemical behavior of some piperazinyl amidrazones. Monatsh. Chem. 141, 251–258 (2010). https://doi.org/10.1007/s00706-009-0241-4 View Source
